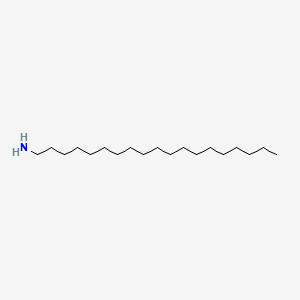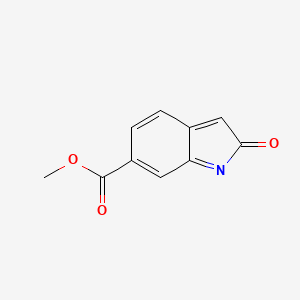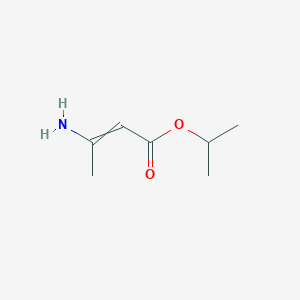
Fmoc-O-Phospho-L-tyrosine
Vue d'ensemble
Description
Fmoc-O-Phospho-L-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphorylated hydroxyl group on the tyrosine residue. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the phosphorylation of the hydroxyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.
Phosphorylation of the Hydroxyl Group: The hydroxyl group of the tyrosine residue is phosphorylated using a phosphorylating agent such as phosphorous oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of solid supports such as Wang resin or NovaSyn TG resin facilitates the efficient synthesis and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-O-Phospho-L-tyrosine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Phosphorylation and Dephosphorylation: The phosphorylated hydroxyl group can undergo dephosphorylation under acidic conditions, reverting to the hydroxyl form.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents such as HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Phosphorylation: Phosphorous oxychloride in dichloromethane.
Coupling: HBTU or DIC in DMF.
Major Products:
Deprotected Tyrosine Derivative: Resulting from the removal of the Fmoc group.
Phosphorylated Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
Chemistry: Fmoc-O-Phospho-L-tyrosine is extensively used in the synthesis of phosphorylated peptides, which are important tools for studying protein phosphorylation and signal transduction pathways .
Biology: In biological research, phosphorylated peptides synthesized using this compound are used to investigate the role of phosphorylation in cellular processes, including cell signaling, growth, and differentiation .
Medicine: Phosphorylated peptides have therapeutic potential and are used in the development of peptide-based drugs. This compound is a key intermediate in the synthesis of these peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Mécanisme D'action
The mechanism of action of Fmoc-O-Phospho-L-tyrosine involves its incorporation into peptides through solid-phase synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amino group to participate in further reactions. The phosphorylated hydroxyl group mimics the natural phosphorylation of tyrosine residues in proteins, enabling the study of phosphorylation-dependent processes .
Comparaison Avec Des Composés Similaires
Fmoc-Tyr(tBu)-OH: Contains a tert-butyl protecting group instead of a phosphorylated hydroxyl group.
Fmoc-Tyr(PO3H2)-OH: Another phosphorylated derivative of tyrosine with different phosphorylation states.
Uniqueness: Fmoc-O-Phospho-L-tyrosine is unique due to its specific phosphorylation state, which makes it particularly useful for studying phosphorylation events in biological systems. Its stability and ease of deprotection under mild conditions also make it a preferred choice in peptide synthesis .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUJIHSMANWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7888329.png)
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B7888337.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7888373.png)




![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)




